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pentadecahydrate

Cat. No.: B1178734
CAS No.: 139354-76-0
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Description

Chromium(III) Sulfate Pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is a dark green, water-soluble crystalline solid with a density of approximately 1.86 g/cm³ . This compound serves as a crucial precursor in materials science research, particularly in the synthesis of novel nanomaterials. For instance, it is used in the sol-gel preparation of eskolaite (Cr₂O₃) nanoparticles, which are incorporated into slag-based geopolymers to enhance their biomechanical performance, thermal resistance, and gamma radiation shielding capabilities . Beyond advanced materials, it is fundamentally important in traditional industrial research, most notably as a key agent in the chrome tanning process for leather production . The compound can be synthesized through redox-initiated pathways, such as the reduction of potassium dichromate in an acidic medium, or obtained as a well-defined crystalline material through low-temperature solution crystallization and slow evaporation techniques . As a highly hydrated salt, its fifteen water molecules are integral to its crystal lattice, significantly influencing its physical properties, solubility, and reactivity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

139354-76-0

Molecular Formula

B2H30O17Zn2

Synonyms

pentadecahydrate

Origin of Product

United States

Synthetic Pathways and Crystallization Phenomena of Pentadecahydrate Compounds

Methodologies for Controlled Synthesis of Diverse Pentadecahydrates

Several techniques are utilized for the controlled synthesis and crystallization of pentadecahydrate compounds, each offering distinct advantages in terms of crystal size, quality, and yield.

Low-Temperature Solution Crystallization Techniques

Low-temperature solution crystallization is a widely practiced method for growing crystals from aqueous solutions. This technique relies on reducing the solubility of a compound by lowering the temperature of a saturated solution, thereby inducing supersaturation and subsequent crystallization. For compounds whose solubility decreases significantly with decreasing temperature, controlled cooling of a hot, nearly saturated solution can yield crystals. mt.commit.eduacadpubl.eu The rate of cooling is a critical factor; slow cooling generally favors the growth of larger, more well-ordered crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous solids. mit.eduwikipedia.org

While the search results did not specifically detail the low-temperature solution crystallization of a named this compound, the principles of this method are broadly applicable to hydrated salts. For instance, crystallization from aqueous solutions at low temperatures is a general approach in inorganic synthesis. acadpubl.eucsic.esscielo.br

Vapor Diffusion and Slow Evaporation Approaches for Hydrate (B1144303) Crystal Growth

Vapor diffusion and slow evaporation are common techniques for crystallizing compounds, particularly when dealing with smaller quantities of material or when slow crystal growth is desired to obtain high-quality single crystals. unifr.chopentrons.comumass.edustanford.edu

In the slow evaporation method, a solution of the compound is prepared and the solvent is allowed to evaporate slowly over time. mit.eduunifr.chumass.edu As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and initiating crystallization. The rate of evaporation can be controlled by partially covering the container or by conducting the process in a controlled environment. unifr.chumass.edu

Vapor diffusion involves placing a drop of a solution containing the compound in proximity to a reservoir containing a precipitant or a less volatile solvent. unifr.chopentrons.comstanford.eduhamptonresearch.com Solvent from the drop slowly diffuses as vapor into the reservoir, increasing the concentration of the compound in the drop and leading to crystallization. This method is particularly useful for sensitive compounds or when working with small volumes. unifr.chopentrons.comstanford.edu

Chromic sulfate (B86663) this compound (Cr₂(SO₄)₃·15H₂O) is an example of a this compound compound that can be obtained through slow evaporation at ambient temperature, yielding large crystals.

Redox-Initiated Formation of Specific Pentadecahydrates

Redox reactions can be employed in the synthesis of compounds that subsequently crystallize as pentadecahydrates. This approach involves a chemical reaction where electron transfer occurs, leading to the formation of the target compound in a suitable oxidation state for hydration and crystallization.

The synthesis of chromic sulfate this compound (Cr₂(SO₄)₃·15H₂O) can be achieved by reducing hexavalent chromium compounds, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇), in an acidic medium using reducing agents like sulfur dioxide (SO₂) or hydrogen sulfide (B99878) (H₂S). Ethanol can also serve as an alternative reductant in this redox process. The reduction of Cr(VI) to Cr(III) is a key step in forming the chromium(III) sulfate which then hydrates to the this compound. atamanchemicals.com This method is favored industrially due to the availability of dichromate precursors.

Hydrolysis and Neutralization Routes in this compound Preparation

Hydrolysis and neutralization reactions can also be utilized in the preparation of compounds that form pentadecahydrates. Hydrolysis involves the reaction of a compound with water, often leading to the formation of hydrated species. Neutralization involves the reaction of an acid with a base, forming a salt and water.

A specific example is the synthesis of a cobalt complex this compound, [Co₄(CO₃)₂(O)₄(C₁₀H₈N₂)₄]·15H₂O, which has been synthesized by the reaction of CoCO₃ and 2,2'-bipyridine (B1663995) in water. science.gov This synthesis route likely involves hydrolysis of the metal salt and subsequent complex formation and crystallization as the this compound. While the search results didn't provide explicit details on the hydrolysis and neutralization steps leading directly to the this compound in all cases, these are fundamental chemical processes that can precede or be part of the crystallization of hydrated salts from solution. umich.edurushim.ruresearchgate.netscribd.com

Factors Governing this compound Crystallization and Phase Purity

The successful crystallization of this compound compounds with high phase purity is influenced by several critical factors. Controlling these parameters is essential for obtaining crystals with the desired stoichiometry and structural integrity.

Impact of Precursor Chemistry and Reaction Stoichiometry

The chemical nature and purity of the starting materials (precursors) significantly impact the crystallization process and the purity of the resulting this compound. Impurities in the precursors can inhibit crystal growth, lead to the formation of different hydrated phases, or be incorporated into the crystal lattice, reducing the purity of the final product. wikipedia.org

Reaction stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is crucial for ensuring the complete reaction of precursors and the formation of the desired compound in the correct proportions for crystallization. webassign.netlibretexts.orgunizin.orgung.edumsu.edu Deviations from optimal stoichiometry can result in unreacted starting materials or the formation of byproducts, which can interfere with crystallization and affect phase purity. For instance, in the synthesis of chromic sulfate this compound from chromium(III) oxide and sulfuric acid, using a stoichiometric quantity of sulfuric acid is important for complete reaction. Residual unreacted starting materials or byproducts often need to be removed through purification steps like filtration or recrystallization to achieve high purity.

The specific counter-ions present can also influence the crystallization of this compound compounds. For example, the crystallization of hexamolybdoplatinate(IV) this compound involves a tetra-n-butylammonium salt, indicating that the cation plays a role in the formation and structure of the crystalline hydrate. semanticscholar.orgresearchgate.net

Data on the precise impact of varying precursor concentrations and reaction ratios on the yield and purity of specific pentadecahydrates is often compound-specific and determined through experimental optimization. However, the general principles of stoichiometry and precursor purity are universally applicable to the synthesis and crystallization of these hydrated compounds. webassign.netlibretexts.orgunizin.orgung.edumsu.edu

Influence of Solvent Environment and Ionic Strength

The solvent environment, particularly the presence of water, is fundamental to the formation of hydrated compounds like pentadecahydrates, as water molecules are incorporated into the crystal structure geeksforgeeks.orgaakash.ac.inkoyuncusalt.comwikipedia.org. The crystallization of water-rich aluminium halide pentadecahydrates, for instance, occurs specifically from low-temperature aqueous solutions researchgate.netiucr.orgnih.govacs.orgresearchgate.net.

The ionic strength of the solution plays a role in the behavior of ionic systems, including the effective volumes of water of crystallization researchgate.netacs.org. For ionic solids, the effective volume of water of crystallization can be related to an ionic strength factor researchgate.netacs.org. Studies on the effective molecular volumes of water in ionic solids, including aluminium halide hydrates, suggest that these volumes are somewhat smaller than the molecular volume of liquid water researchgate.netacs.org. The effective volumes tend to increase as the degree of hydration increases towards an apparent upper limit acs.org.

Research on the viscosity of aqueous solutions of salts, such as chromium(III) sulfate this compound, provides insights into ion-solvent interactions, which are influenced by the solvent environment and the concentration of ions (ionic strength) ijirset.com. Viscosity measurements can indicate the extent of ion-solvent interaction, with positive viscosity B-coefficients suggesting a structure-making effect of the solute on the solvent ijirset.com.

Advanced Structural Characterization and Supramolecular Architecture of Pentadecahydrates

Spectroscopic Probes for Hydration State and Structural Features

Solid-State NMR Spectroscopy for Water Dynamics and Proton Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment and dynamics of molecules in solid materials. nih.gov For pentadecahydrates, ssNMR is particularly insightful for characterizing the distinct water molecules within the crystal lattice, their mobility, and their interactions through hydrogen bonding.

The dynamics of water molecules in a hydrate (B1144303) lattice are complex, ranging from fast librations (oscillatory motions) to slower, large-angle jumps, such as 180° flips around their C2 symmetry axis, and even translational diffusion. nih.gov Different NMR techniques and nuclei (¹H, ²H, and ¹⁷O) can probe these motions across various timescales.

¹H ssNMR: Due to the high natural abundance and gyromagnetic ratio of protons, ¹H ssNMR is highly sensitive. However, in fully protonated samples, strong ¹H-¹H dipolar couplings lead to broad spectral lines, which can obscure detailed information. nih.gov Techniques like magic-angle spinning (MAS) and advanced decoupling sequences are employed to enhance resolution. Proton relaxation time measurements (T₁, T₁ρ) can provide information about molecular motions occurring at different frequencies.

²H ssNMR: Deuterium (B1214612) (²H) NMR, typically performed on samples hydrated with D₂O, is a potent tool for studying water dynamics. The ²H nucleus has a quadrupole moment, and the resulting quadrupolar interaction is highly sensitive to the orientation and motion of the C-D bond. Analysis of the ²H NMR lineshape can distinguish between different motional regimes: rigid water molecules give a broad Pake doublet pattern, while molecules undergoing 180° flips exhibit a pattern with reduced splitting, and isotropically tumbling molecules show a narrow central peak. nih.gov Variable-temperature (VT) ²H ssNMR can identify different water species, such as free, weakly bound, and strongly bound water, based on their mobility at different temperatures. nih.gov

¹⁷O ssNMR: Oxygen-17 is a quadrupolar nucleus (spin > 1/2) that offers a direct probe of the water molecule itself. cdnsciencepub.comnih.gov Although its low natural abundance (0.037%) presents sensitivity challenges, ¹⁷O enrichment makes it a highly informative nucleus. nih.gov The ¹⁷O electric field gradient (EFG) and chemical shift (CS) tensors are sensitive to the local structure, including hydrogen bond lengths and coordination to metal ions. cdnsciencepub.comresearchgate.net The quadrupolar coupling constant (C_Q), derived from the EFG tensor, is a key parameter; for water in solid hydrates, C_Q values typically range from 6.6 to 7.4 MHz. cdnsciencepub.comresearchgate.net These parameters are affected by molecular motion, with librational dynamics often leading to an averaging of the tensor values. nih.gov

The following interactive table summarizes key ssNMR parameters and their interpretation in the context of water dynamics in hydrates like pentadecahydrates.

NucleusNMR ParameterTypical Value Range (for water in hydrates)Information Derived
¹H T₁ (Spin-Lattice Relaxation)ms to sInformation on fast molecular motions (MHz-GHz range).
¹H T₁ρ (Spin-Lattice Relaxation in Rotating Frame)µs to msSensitive to slower molecular motions (kHz range).
²H Quadrupolar Splitting100 - 250 kHz (rigid); <100 kHz (dynamic)Characterizes the motional regime (rigid, 180° flips, isotropic).
¹⁷O Quadrupolar Coupling Constant (C_Q)6.5 - 7.5 MHzSensitive to H-bond strength and coordination environment. cdnsciencepub.comresearchgate.net
¹⁷O Isotropic Chemical Shift (δ_iso)-20 to 20 ppmReflects the local electronic environment and H-bonding. cdnsciencepub.comresearchgate.net

These ssNMR studies provide a detailed picture of the proton environments within the crystal. They can help determine hydrogen bond distances and geometries, differentiate between water molecules acting as hydrogen bond donors or acceptors, and map the complex hydrogen-bonding network that stabilizes the pentadecahydrate structure. rsc.org

Supramolecular Assembly and Packing in this compound Crystals

Self-Assembly Principles in Metal-Organic Frameworks Incorporating this compound Motifs

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The self-assembly process that forms MOFs is a sophisticated example of molecular recognition and coordination chemistry. Water plays a critical, multifaceted role in this process and in the final structure's stability. anl.govresearchgate.net

While most MOFs are susceptible to degradation by water, a number of water-stable MOFs have been developed. rsc.org In these structures, water molecules are not destructive but are integral components. They can coordinate directly to the metal centers, participate in hydrogen-bonding with the organic linkers, or form large, ordered clusters within the MOF pores. nih.govresearchgate.net A "this compound motif" in this context refers to a stable, recurring cluster of approximately 15 water molecules that template or stabilize the framework.

The principles of self-assembly involving such water motifs include:

Coordination Modulation: Water can compete with linkers for coordination sites on the metal clusters, influencing the kinetics of crystal growth and potentially leading to different final structures or defect densities.

Hydrogen-Bond Templating: Water clusters can form a hydrogen-bonded scaffold around which the organic linkers and metal nodes assemble. The size and shape of these transient or permanent water clusters can direct the topology of the resulting framework.

Structural Stabilization: Once the framework is formed, encapsulated water clusters contribute significantly to its stability. They can prevent the collapse of the porous structure upon removal of guest solvents and can add mechanical robustness through extensive hydrogen bonding to the framework walls. anl.govuva.nl For example, studies on certain MOFs have shown that water adsorption induces reversible bond rearrangements in the lattice without causing irreversible structural changes, highlighting a dynamic guest-host interaction that enhances stability. anl.govuva.nl

The presence of these organized water networks can turn otherwise simple pore surfaces into highly specific environments, influencing the MOF's properties for applications like gas separation or catalysis. anl.gov

Host-Guest Interactions in Cyclodextrin (B1172386) this compound Clathrates

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to act as "host" molecules that encapsulate "guest" molecules to form inclusion complexes or clathrates. uni-wuppertal.de Water is a key player in the formation and structure of these complexes. nih.gov The CD cavity is never empty in an aqueous environment; it is filled with water molecules that are in a high-energy state due to their constrained environment. uni-wuppertal.demdpi.com

The formation of a host-guest complex is an equilibrium process driven by the substitution of these cavity water molecules by a less polar guest molecule. This process is thermodynamically favorable, driven by factors including the hydrophobic effect. uni-wuppertal.de The final crystalline clathrate often contains a significant amount of additional water of hydration outside the CD cavity, which stabilizes the crystal packing. A cyclodextrin this compound clathrate would be a crystalline host-guest complex containing 15 water molecules per formula unit in its lattice.

Key aspects of these interactions include:

Energetics of Water Displacement: The primary driving force for guest inclusion is the displacement of the high-enthalpy water from the CD cavity. uni-wuppertal.demdpi.com

Size and Shape Complementarity: The guest molecule must have a suitable size and shape to fit within the host CD cavity. uni-wuppertal.de

Role of External Water: Water molecules external to the CD cavity form a dense hydrogen-bonding network with the hydrophilic exteriors of the CDs and with each other, defining the crystal's supramolecular architecture. nih.gov

The number of water molecules in a hydrated cyclodextrin crystal can vary significantly depending on factors like humidity. mdpi.com This variability highlights the dynamic nature of the hydration shell around the host-guest complex.

The following table compares the common native cyclodextrins, which act as hosts in these clathrate structures.

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Approx. Water Molecules in Cavity
α-Cyclodextrin 64.7 - 5.3~6
β-Cyclodextrin 76.0 - 6.5~9-11
γ-Cyclodextrin 87.5 - 8.3~13-14

Data compiled from various sources. uni-wuppertal.demdpi.com

Theoretical Chemistry and Computational Modeling of Pentadecahydrate Systems

Quantum Chemical Investigations of Hydration Thermodynamics and Kinetics

Quantum chemical methods provide fundamental insights into the electronic structure and bonding within pentadecahydrate systems. These calculations are essential for understanding the thermodynamics and kinetics of hydration and dehydration processes at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the intermolecular interactions between the host molecule and the surrounding water molecules in a this compound.

Table 1: Illustrative DFT-Calculated Interaction Energies for Hydrated Sulfate (B86663) Ions (Note: This data is for smaller hydrated clusters and serves as an example of the type of information obtained from DFT calculations.)

Hydrated ClusterInteraction Energy (kcal/mol)
[SO₄²⁻(H₂O)]-25.8
[SO₄²⁻(H₂O)₂]-48.5
[SO₄²⁻(H₂O)₃]-68.9
[SO₄²⁻(H₂O)₄]-87.2

Data is illustrative and based on general trends discussed in DFT studies of hydrated anions.

These calculations help in understanding the relative stability of different hydrate (B1144303) forms and the driving forces behind the formation of a this compound structure.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are employed to study the precise arrangement and stability of water molecules within the crystal lattice of a this compound.

Ab initio calculations on water clusters and hydrated ions provide detailed information about the geometry and energetics of the hydrogen-bonding networks. For example, studies on hydrated sodium ions, [Na⁺(H₂O)n], have shown that for n ≥ 4, a primary hydration shell with four coordinated water molecules is formed, with additional water molecules forming a second shell connected by hydrogen bonds frontiersin.orgnih.gov. The average Na-O distance in these clusters is around 2.43 Å scispace.com.

In a this compound crystal, the water molecules will arrange themselves to maximize hydrogen bonding and to effectively solvate the cations and anions of the host compound. Ab initio calculations can be used to predict the most stable arrangements of these fifteen water molecules, identifying the number of water molecules in the first and second hydration shells of the ions and the hydrogen bonding patterns between them.

Table 2: Example of Ab Initio Calculated Properties for Hydrated Sodium Ion Clusters (Note: This data illustrates the insights gained from ab initio studies on the structure of hydrated ions.)

ClusterCoordination Number of Na⁺Average Na-O Distance (Å)
[Na⁺(H₂O)₄]42.35
[Na⁺(H₂O)₅]52.40
[Na⁺(H₂O)₆]4 (inner shell)2.38

Data adapted from ab initio studies of hydrated sodium ions. frontiersin.orgnih.govscispace.com

These studies are crucial for interpreting experimental data from techniques like X-ray diffraction and for understanding the factors that contribute to the stability of the this compound crystal structure.

Molecular Dynamics (MD) Simulations of Water Networks and Ion-Water Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of atoms and molecules in a system. For this compound systems, MD simulations are invaluable for studying the complex water networks and the interactions between the ions and water molecules.

MD simulations can track the movement of individual water molecules within the hydration shells of the ions in a this compound. This allows for the study of dynamic properties such as the residence time of water molecules in the hydration shells and their reorientational dynamics.

Simulations of aqueous sodium sulfate solutions, which can be considered a model for a highly hydrated system, show that both the sodium and sulfate ions have well-defined hydration shells bibliotekanauki.plumcs.pl. The water molecules in the first hydration shell of the sulfate ion are found to have a slower reorientation time compared to bulk water, indicating a strong interaction with the anion.

Table 3: Representative Dynamic Properties of Water in Hydration Shells from MD Simulations (Note: This data is based on simulations of aqueous sodium sulfate solutions and illustrates the dynamic information obtainable.)

IonFirst Hydration Shell Residence Time (ps)
Na⁺~100-200
SO₄²⁻~200-400

Values are approximate and based on general findings from MD simulations of aqueous salt solutions.

These simulations provide insights into the mobility of water within the crystal lattice and how this might influence processes like dehydration and ionic conductivity.

MD simulations can be used to explore the mechanisms of hydration and dehydration of crystalline hydrates at an atomic level. By simulating the removal or addition of water molecules, researchers can observe the structural changes that occur in the crystal.

Studies on the dehydration of sodium sulfate decahydrate (B1171855) (mirabilite) have shown that the process can occur homogeneously throughout the crystal, leading to the formation of a porous structure of the anhydrous salt (thenardite) tue.nl. MD simulations can help to elucidate the pathways for water molecule diffusion out of the crystal lattice and the role of defects in initiating the dehydration process. Recent MD simulations on sodium sulfate decahydrate have also revealed that upon melting, water from the hydrate structure migrates to the interface with stabilizing agents, which helps to prevent phase separation and aids in rehydration acs.orgnih.gov.

Thermodynamic Modeling of Phase Equilibria in this compound-Containing Systems

Thermodynamic modeling is essential for predicting the phase behavior of this compound-containing systems under different conditions of temperature, pressure, and composition. This is crucial for applications such as industrial crystallization and understanding the stability of these hydrates in various environments.

The phase diagram of the sodium sulfate-water system is a classic example that illustrates the complex phase equilibria in hydrated salt systems. It shows the stability regions for the anhydrous form (thenardite), the decahydrate (mirabilite), and a metastable heptahydrate, as well as the eutectic and peritectic points researchgate.netyoutube.comscribd.comcornell.eduresearchgate.net.

Figure 1: Schematic Phase Diagram of the Sodium Sulfate-Water System (A qualitative representation based on established phase diagrams.)

Thermodynamic models, such as those based on the Pitzer equations, can be used to calculate the activities of water and the solute in solution, allowing for the prediction of the solubility curves and the conditions for the formation and stability of different hydrates, including a potential this compound phase. While specific thermodynamic models for pentadecahydrates are not widely published, the principles derived from studying systems like sodium sulfate are directly applicable.

Development of Predictive Models for Salt Hydrate Behavior under Varying Conditions

Predictive modeling is essential for understanding how pentadecahydrates and other salt hydrates behave under dynamic environmental conditions, including changes in temperature, pressure, and humidity. usra.edu The initial formation of salts from aqueous solutions often results in compounds with the highest degree of hydration. usra.edu However, their stability is not fixed and can be altered by environmental shifts, leading to dehydration into less hydrated forms. usra.edu Computational models provide a framework for forecasting these transitions without the need for exhaustive experimental analysis.

Several classes of models are employed to predict the behavior of salt hydrates:

Thermodynamic Models: Based on statistical thermodynamics, these models are used to predict hydrate phase equilibrium behavior. researchgate.net For instance, the van der Waals–Platteeuw model of classical adsorption theory can be adapted to establish the temperature and pressure conditions for the three-phase equilibrium of hydrates, including in the presence of various electrolytes. frontiersin.org Such models are crucial for predicting the stability fields of different hydration states. usra.edu

Density Functional Theory (DFT): High-throughput DFT calculations have been used to predict the energy densities, turning temperatures, and thermodynamic stabilities of thousands of hypothetical salt hydrates. chemrxiv.org This ab initio approach allows for the screening of new materials and the identification of stable, highly hydrated compounds like pentadecahydrates for applications such as thermal energy storage. chemrxiv.org

Machine Learning (ML) Algorithms: More recently, data-driven machine learning methods have emerged as powerful tools for creating highly accurate predictive models. researchgate.net Algorithms such as Gradient Boosting Regressor, Support Vector Machines (SVM), and Random Forests are trained on extensive experimental datasets to predict hydrate formation conditions. researchgate.netijcce.ac.ir These models can effectively handle the complex, non-linear relationships between variables like salt concentration, pressure, temperature, and the resulting hydrate stability. ijcce.ac.irkfupm.edu.sa Studies have demonstrated the superiority of these ML models, with Gradient Boosting Regressors achieving R² values of 0.998, indicating exceptional predictive accuracy for hydrate formation temperatures in saline solutions. researchgate.netijcce.ac.ir

These predictive tools are vital in diverse fields, from planetary science, where they are used to model the stability of hydrated salts on celestial bodies like Europa, to materials science for the development of novel phase-change materials for energy storage. usra.eduwikipedia.org

Table 1: Comparison of Predictive Modeling Techniques for Salt Hydrates
Model TypePrincipleTypical ApplicationKey StrengthsReported Accuracy Example
Thermodynamic Models (e.g., Chen-Guo)Based on statistical thermodynamics and classical adsorption theory. researchgate.netfrontiersin.orgPredicting phase equilibrium conditions (temperature, pressure) for hydrate formation. frontiersin.orgProvides a fundamental, physics-based understanding of hydrate stability.Good agreement with experimental data for multi-component gas hydrates in pure water systems. frontiersin.org
Density Functional Theory (DFT)Quantum mechanical modeling to calculate the electronic structure and energy of a system. chemrxiv.orgScreening hypothetical hydrates; predicting thermodynamic stability and energy density. chemrxiv.orgHigh-throughput capability; does not require prior experimental data for the specific compound.Successfully identified new, stable metal-fluoride hydrates (e.g., VF₂·12H₂O) with high energy densities. chemrxiv.org
Machine Learning (e.g., Gradient Boosting)Data-driven algorithms trained on large experimental datasets to find complex patterns. researchgate.netijcce.ac.irPredicting hydrate formation temperature and pressure in complex, multi-salt systems. researchgate.netkfupm.edu.saHigh accuracy for complex, non-linear systems; fast prediction once trained. ijcce.ac.irGradient Boosting Regressor achieved an R² of 0.998 and an AARD of 0.074% for methane (B114726) hydrate formation. ijcce.ac.ir

Assessment of Effective Volumes of Waters of Crystallization in Ionic Systems

The volume occupied by water molecules within a crystal lattice, known as the "water of crystallization," is a fundamental property that influences the density and thermodynamic characteristics of the hydrate. scispace.com The "effective volume" is a computationally derived value, defined as the difference per water molecule between the formula unit volume of the hydrate and the volume of the parent anhydrous salt. researchgate.net

A comprehensive investigation of 182 ionic materials revealed that the median effective molecular volume for a water molecule of crystallization is 0.024(2) nm³ (24.2 ų). acs.orgfigshare.com This value is notably smaller than the molecular volume of ambient liquid water, which is approximately 0.0299 nm³ (29.9 ų), suggesting that water molecules are packed more efficiently within the crystal lattice than in the liquid state. scispace.comacs.orgfigshare.com The volume of liquid water appears to be a firm upper limit for the effective volumes of waters of crystallization under ambient conditions. scispace.comresearchgate.net

Crucially for highly hydrated salts like pentadecahydrates, research shows that the effective volume of crystallization water tends to increase slightly as the degree of hydration increases. researchgate.netacs.orgfigshare.com This trend appears to approach an upper limit at around 18 water molecules, a behavior that is also observed in the Gibbs energies of hydration. researchgate.netacs.orgfigshare.com Therefore, in a this compound system, the effective volume of each of the 15 water molecules would be expected to be near the higher end of the observed range for ionic solids, approaching but not exceeding the volume of liquid water.

This volumetric data is instrumental for validating crystal structures and for predicting various thermodynamic values of hydrates and their corresponding anhydrates. acs.orgfigshare.com

Table 2: Comparison of Molecular Volumes of Water in Different States
State/SystemMolecular Volume (ų)Molecular Volume (nm³)Reference Density (g/mL)Notes
Liquid Water (ambient)29.90.0299~0.997 at 25°C wikipedia.orgServes as an effective upper limit for the volume of crystallization water. scispace.com
Ice (hexagonal)32.00.0320~0.917 at 0°C wikipedia.orgThe open hydrogen-bonded framework results in a larger volume than liquid water. researchgate.net
Ionic Hydrates (median)24.20.0242N/AMedian effective volume based on a study of 182 hydrate/parent pairs. scispace.comresearchgate.net
Non-Ionic Hydrates (median)22.80.0228N/AMedian effective volume for non-ionic pharmaceutical systems, showing similar packing efficiency to ionic systems. scispace.com

Advanced Applications and Emerging Research Frontiers for Pentadecahydrates

Materials Science and Engineering Applications of Pentadecahydrate Compounds

The specific degree of hydration in pentadecahydrates influences their crystalline structure, solubility, and reactivity, making them valuable in various materials science and engineering applications. From facilitating chemical reactions to forming functional coatings and advanced materials, these compounds are proving to be more than just chemical curiosities.

Catalytic Applications in Organic Synthesis and Industrial Processes

While the catalytic activity of hydrated salts is a broad area of study, specific this compound compounds have emerged as noteworthy precursors in the development of advanced catalysts. A key example is chromic sulfate (B86663) this compound (Cr₂(SO₄)₃·15H₂O). Research has demonstrated that chromium-containing sulfate waste, which can exist in forms such as the this compound, can be upcycled into efficient catalysts. For instance, such waste has been utilized in the synthesis of FeCrO₃/Fe₂O₃ catalysts, which have shown efficacy in the hydrogenation of CO₂. This highlights the potential of leveraging the specific properties of pentadecahydrates in creating materials for critical environmental applications, turning industrial byproducts into valuable catalytic systems.

The catalytic behavior of hydrated metal salts is often linked to the coordinated water molecules, which can influence the electronic structure and Lewis acidity of the metal center. researchgate.netresearchgate.netaip.org The fifteen water molecules in a this compound structure provide a rich coordination environment that can be tailored for specific catalytic processes. Further research into the precise role of this extensive hydration sphere is an active area of investigation, with the potential to unlock new catalytic pathways for a range of organic and industrial transformations.

Role in Electrodeposition and Surface Coating Technologies

Hydrated salts are a fundamental component of electrolyte solutions used in electrodeposition, a process for applying metallic coatings to surfaces. The concentration and nature of these salts significantly impact the efficiency and quality of the deposited layer. proplate.comresearchgate.netresearchgate.net Sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O), although a pentahydrate, provides a clear example of how highly hydrated salts are crucial in this technology. It is utilized in various electrodeposition baths, for instance, in the deposition of gold and cadmium sulfide (B99878) thin films. researchgate.netwikipedia.orgumn.edunmfrc.org The thiosulfate ions can act as complexing agents, influencing the deposition potential and the morphology of the resulting coating. researchgate.netresearchgate.net

The water of hydration in compounds like pentadecahydrates contributes to the ionic conductivity of the electrolyte solution. proplate.com The temperature of the electrolyte, which affects the solubility and mobility of the hydrated ions, is a critical parameter in controlling the deposition process. proplate.com The specific hydration number of a salt can influence the local structure of the electrolyte and the solvation shell of the metal ions, thereby affecting the kinetics of the electrochemical reactions at the electrode surface. While research directly focusing on pentadecahydrates in this context is specific, the principles governing the role of hydrated salts in electrodeposition are well-established and applicable.

Integration into Metal-Organic Frameworks for Functional Materials Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including gas storage, separations, and catalysis. The synthesis of MOFs often involves the use of hydrated metal salts as precursors. These salts provide the metal nodes that connect to organic linkers, forming the framework structure. nih.govchemrxiv.orgresearchgate.net

Recent research has explored solvent-free or "ionothermal" synthesis methods for MOFs, where low-melting hydrated metal salts act as both the metal source and the reaction solvent. nih.govchemrxiv.orgresearchgate.net This approach is not only more environmentally friendly by reducing the use of toxic organic solvents but can also lead to the formation of novel MOF structures. While specific examples detailing the use of this compound metal salts are emerging, the principle has been demonstrated with other highly hydrated salts. For instance, lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and erbium nitrate pentahydrate have been successfully employed in the synthesis of lanthanide-based MOFs. atlantis-press.comchalcogen.roresearchgate.netmdpi.comescholarship.org The water of hydration plays a crucial role in the dissolution of the organic linker and in the crystallization process of the MOF. The specific number of water molecules can influence the coordination chemistry during framework assembly and the final topology of the material.

Geochemical and Planetary Science Relevance of Water-Rich Salt Hydrates

Highly hydrated salts, including the theoretical potential for pentadecahydrates of certain salts under specific conditions, are of significant interest in geochemistry and planetary science. Their ability to incorporate large amounts of water into their crystal structure has profound implications for understanding aqueous processes on other celestial bodies, particularly Mars.

Implications for Cryo-Brine Formation and Aqueous Processes on Extraterrestrial Bodies (e.g., Mars)

The surface of Mars is known to contain significant quantities of sulfate salts, with evidence pointing towards the presence of magnesium sulfate in various hydration states. researchgate.netnasa.govresearchgate.netnih.gov These salt hydrates are crucial to understanding the past and present water activity on the planet. The presence of highly hydrated salts can significantly depress the freezing point of water, leading to the formation of cryo-brines—liquid solutions that can exist at temperatures far below the normal freezing point of pure water.

While the most commonly discussed magnesium sulfate hydrates on Mars are epsomite (heptahydrate) and kieserite (monohydrate), laboratory experiments simulating Martian conditions have shown that the stability of these hydrates is complex and dependent on temperature and relative humidity. researchgate.netusgs.gov Trace amounts of pentahydrite (a pentahydrate of magnesium sulfate) have been observed in such experiments, suggesting that higher hydrates could form under specific, albeit potentially metastable, conditions. researchgate.net The potential existence of even more water-rich phases like a this compound, perhaps of different salts, cannot be entirely ruled out in specific microenvironments or at different epochs in Martian history. The formation of such highly hydrated salts would have sequestered significant amounts of water, influencing the planet's water cycle and the potential for habitable niches.

Understanding Hydration-Dehydration Cycles in Planetary Geochemistry

The hydration and dehydration of salts on planetary surfaces are key processes in their geochemical evolution. usgs.govtue.nl As ambient conditions such as temperature and atmospheric water vapor pressure fluctuate, salt hydrates can absorb or release water molecules, transitioning between different hydration states. These cycles can lead to physical weathering of rocks and soils, and they play a critical role in the near-surface water budget of planets like Mars. usgs.gov

Magnesium sulfate, in particular, is considered a major player in the Martian water cycle due to its ability to exist in numerous hydration states and to hydrate (B1144303) and dehydrate relatively rapidly. usgs.gov The cycling between lower and higher hydrates, potentially including phases with a large number of water molecules, could lead to the seasonal or diurnal exchange of water between the regolith and the atmosphere. Understanding the thermodynamics and kinetics of these hydration-dehydration cycles is essential for modeling the Martian climate and for assessing the stability of any subsurface water reservoirs. The study of these processes on Earth, using various salt hydrates, provides a crucial analogue for interpreting data from Mars and other planetary bodies.

Supramolecular Chemistry and Crystal Engineering with this compound Building Blocks

The integration of a large number of water molecules, such as in a this compound, into a crystalline lattice introduces a high degree of complexity and potential for rich structural diversity. The water molecules can exist as coordinated ligands directly bound to a metal center, as a discrete cluster held together by hydrogen bonds, or as a combination of both. In all these scenarios, the this compound motif offers a significant number of hydrogen bond donors and acceptors, which can be exploited to guide the self-assembly of larger structures.

The synthesis of coordination polymers with a high degree of hydration, including the specific case of pentadecahydrates, is a formidable challenge that hinges on the rational design of organic ligands. The ligand architecture must not only provide suitable coordination sites for the metal ion but also create cavities or hydrophilic pockets that can accommodate and stabilize a large number of water molecules.

Several key design principles are employed to achieve high hydration states in coordination polymers:

Polydentate and Macrocyclic Ligands: Ligands with multiple coordination sites, such as porphyrins, phthalocyanines, and other macrocycles, can form stable complexes with metal ions, leaving a significant portion of the metal's coordination sphere available for water molecules. The rigid nature of these ligands can also lead to the formation of predictable and robust frameworks.

Flexible Ligands with Hydrogen-Bonding Moieties: Flexible ligands containing functional groups capable of hydrogen bonding, such as carboxylates, amides, and ethers, can adapt their conformation to create pockets that encapsulate water clusters. These functional groups can also participate in hydrogen bonding with the entrapped water molecules, further stabilizing the structure.

Control of Reaction Conditions: The degree of hydration in a coordination polymer can be exquisitely sensitive to the reaction conditions, including temperature, pH, and solvent composition. Careful control over these parameters is crucial for isolating crystalline phases with high water content. For instance, the use of water-rich solvent systems or hydrothermal synthesis can favor the incorporation of water molecules into the crystal lattice.

Lanthanide ions are particularly well-suited for forming highly hydrated complexes due to their large ionic radii and flexible coordination geometries. While discrete [Ln(H₂O)₉]³⁺ (nonahydrate) complexes are well-known, the design of ligands that can stabilize even higher numbers of coordinated water molecules is an active area of research. Theoretical studies and experimental observations of lanthanide aquo ions in solution suggest that coordination numbers can be variable, and the design of appropriate ligands could potentially lead to the isolation of solid-state structures with unprecedented hydration numbers.

Table 1: Examples of Ligands Used in the Synthesis of Highly Hydrated Coordination Polymers

Ligand TypeExampleResulting Structural Features
MacrocyclicPorphyrinsForms a stable plane, leaving axial positions for water coordination.
Polydentate Carboxylate1,3,5-Benzenetricarboxylic acidCreates open frameworks with cavities for water clusters.
Flexible Amide-basedN,N'-bis(3-pyridylmethyl)oxalamideCan fold to encapsulate water molecules through hydrogen bonding.

The concept of using a discrete water cluster of a specific size, such as a hypothetical (H₂O)₁₅ cluster, as a template or building block in the self-assembly of supramolecular structures is a frontier in crystal engineering. While the experimental isolation and characterization of a discrete, stable (H₂O)₁₅ cluster within a supramolecular host is challenging, the principles governing the role of water clusters in directing self-assembly are well-established.

Research in this area has demonstrated that:

Anion-Water Clusters as Templates: Anions can act as nucleation sites for the formation of water clusters. These anion-water clusters can then be encapsulated by self-assembling organic frameworks, with the cluster dictating the size and shape of the resulting cavity.

Water-Mediated Host-Guest Interactions: In host-guest chemistry, water molecules can play a crucial role in mediating the binding of a guest molecule within a host cavity. A well-organized water network can pre-organize the host for guest binding or participate directly in the binding interactions.

Control over Polymorphism: The presence and structure of water clusters can influence the polymorphic outcome of a crystallization process. Different polymorphs of the same compound can exhibit different hydration states, leading to distinct physical and chemical properties.

The hypothetical exploitation of a this compound motif in self-assembly would involve the design of host molecules with cavities of appropriate size and functionality to specifically recognize and stabilize a (H₂O)₁₅ cluster. Such a system could lead to the formation of highly ordered and complex supramolecular architectures with potential applications in areas such as catalysis, separation, and sensing.

Methodological Advancements in Pentadecahydrate Research

Development of In Situ Characterization Techniques for Dynamic Processes

Understanding the formation, decomposition, and phase transitions of pentadecahydrates requires techniques that can monitor these processes in real-time and under relevant environmental conditions. In situ characterization methods are paramount for capturing the transient states and dynamic interplay of molecules within these hydrated systems.

Time-resolved X-ray diffraction (TRXRD) has emerged as a powerful tool for observing the structural evolution of crystalline materials during dynamic processes. This technique allows researchers to capture diffraction patterns at very short time intervals, providing a "movie" of the atomic-level changes that occur during a phase transition.

In the context of pentadecahydrates, TRXRD can be employed to study the kinetics of hydration and dehydration processes. For instance, by monitoring the changes in the diffraction pattern of a lower hydrate (B1144303) as it is exposed to controlled humidity and temperature, the transformation to a pentadecahydrate phase can be observed. The appearance and disappearance of specific Bragg peaks corresponding to the different hydrate phases provide direct evidence of the transition and its kinetics.

Key research findings from analogous hydrate systems that can be applied to pentadecahydrates include:

Identification of Intermediate Phases: TRXRD studies on other hydrated compounds have revealed the existence of transient, metastable intermediate phases that are not observable with conventional static diffraction methods. It is plausible that similar transient species exist in the phase transitions of some pentadecahydrates.

Nucleation and Growth Dynamics: By analyzing the evolution of diffraction peak intensities and widths, researchers can extract information about the nucleation and growth mechanisms of the new hydrate phase. This data is crucial for understanding and controlling the crystallization of pentadecahydrates.

Influence of Environmental Conditions: The ability to perform TRXRD under various temperatures, pressures, and atmospheric compositions allows for a systematic investigation of how these parameters affect the stability and transition pathways of pentadecahydrates.

Parameter Information Gained from TRXRD Relevance to this compound Research
Peak Position Crystal lattice parametersDetermination of the unit cell dimensions of different hydrate phases.
Peak Intensity Amount of crystalline phaseQuantification of the extent of phase transformation over time.
Peak Width Crystallite size and strainInsights into the microstructure and morphology of the forming crystals.
Time Resolution Rate of changeElucidation of the kinetics and mechanism of hydrate phase transitions.

This table is interactive. Click on the headers to explore the data.

Refinement of Computational Methodologies for Complex Hydrate Systems

Computational chemistry provides a powerful lens through which to investigate the intricate structures and energetics of hydrated compounds. For complex systems like pentadecahydrates, where a large number of water molecules interact with the central molecule or ion, advanced computational methods are essential for accurate modeling.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient yet accurate way to model large molecular systems. wikipedia.org In this approach, the chemically active part of the system, such as the central ion and its directly coordinated water molecules in a this compound, is treated with high-level quantum mechanics (QM). acs.org The surrounding water molecules and counter-ions are described using a less computationally expensive molecular mechanics (MM) force field. acs.org

This partitioning allows for a detailed and accurate description of the electronic structure and bonding in the region of primary interest, while still accounting for the influence of the broader environment. acs.org

Key applications of QM/MM in this compound research include:

Structural Refinement: QM/MM simulations can be used to refine the crystal structures of pentadecahydrates, providing accurate geometries for the coordination sphere of the central ion and the hydrogen-bonding network of the surrounding water molecules. aip.org

Energetics of Hydration: These methods can be used to calculate the binding energies of water molecules in different hydration shells, providing insights into the thermodynamic stability of the this compound.

Spectroscopic Predictions: QM/MM can be used to simulate various spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data to validate the computational model.

Computational Method Strengths Applications in this compound Research
Quantum Mechanics (QM) High accuracy for electronic structure and bonding.Modeling the central ion and its immediate coordination sphere.
Molecular Mechanics (MM) Computationally efficient for large systems.Simulating the bulk water and counter-ion environment.
Hybrid QM/MM Balances accuracy and computational cost.Studying the structure, energetics, and dynamics of the entire this compound system. wikipedia.org

This table is interactive. Click on the headers to explore the data.

Automation and High-Throughput Screening for this compound Discovery

The discovery of new pentadecahydrates and the characterization of their properties can be accelerated through the use of automation and high-throughput screening (HTS) techniques. These approaches allow for the rapid and systematic investigation of a large number of experimental conditions.

In the context of this compound discovery, HTS can be used to screen for the formation of new hydrated compounds by systematically varying parameters such as:

Chemical Composition: Different salts and organic molecules can be screened for their ability to form pentadecahydrates.

Solvent Systems: The composition of the solvent, including the use of co-solvents, can influence the formation of specific hydrate phases.

Temperature and Humidity: Controlled variation of these parameters can identify the stability regions of different hydrates. nih.gov

Automated platforms can be used to prepare and analyze a large number of samples in parallel, using techniques such as powder X-ray diffraction, Raman spectroscopy, and thermal analysis to identify the formation of new crystalline phases. nih.gov The data generated from these high-throughput experiments can be used to construct phase diagrams and identify the optimal conditions for the synthesis of novel pentadecahydrates.

Key advantages of automation and HTS in this compound research include:

Increased Efficiency: A significantly larger number of experiments can be performed in a shorter amount of time compared to traditional manual methods. illinois.edu

Systematic Exploration: The experimental parameter space can be explored more comprehensively, increasing the chances of discovering new compounds and phenomena.

Reproducibility: Automated systems can improve the reproducibility of experiments by minimizing human error. drugtargetreview.com

Technique Application in this compound Discovery Information Gained
Automated Liquid Handling Preparation of multi-well plates with varying compositions and conditions.Rapid generation of a large and diverse sample set.
High-Throughput Powder X-ray Diffraction Rapid analysis of the crystalline phases present in each well.Identification of new crystalline hydrates.
High-Throughput Raman Spectroscopy Characterization of the vibrational modes of the samples.Information on the molecular structure and hydrogen bonding.
Automated Data Analysis Processing and interpretation of large datasets from HTS experiments.Identification of trends and "hits" for further investigation.

This table is interactive. Click on the headers to explore the data.

Future Directions and Interdisciplinary Research Paradigms in Pentadecahydrate Chemistry

Exploration of Untapped Chemical Spaces for Pentadecahydrate Formation

Exploring novel methods for the synthesis and crystallization of pentadecahydrates is a crucial future direction. This involves investigating hydrate (B1144303) formation under extreme conditions, such as high pressure and low temperature, which can lead to the discovery of new hydrate phases and structures. Research into hydrate formation at extreme conditions indicates that factors like temperature, pressure, and the presence of impurities significantly influence the formation process researchgate.netresearchgate.net. Decreasing temperature increases undercooling, accelerating hydrate formation, while decreasing wellhead pressure can decrease the rate of formation researchgate.net. The composition of the natural gas, including impurities like carbon dioxide, hydrogen sulfide (B99878), and nitrogen, can also affect the temperature and pressure required for hydrate formation researchgate.net.

Techniques enabling in-situ studies of crystallization under high pressure and low temperature are valuable for understanding the kinetics and mechanisms of hydrate formation iucr.org. For instance, a high-pressure low-temperature cell has been developed for in-situ diffraction studies of gas hydrate crystallization using synchrotron energy-dispersive X-ray diffraction iucr.org. Such methods allow for observing the growth of hydrate crystals directly from solution and obtaining lattice information during the crystallization process iucr.org.

Furthermore, exploring the influence of various factors on hydrate formation kinetics, such as the presence of different ions or organic molecules, can reveal new pathways for synthesizing pentadecahydrates or stabilizing them under different conditions. Studies on gas hydrate formation in porous media, like clay-containing sediments, highlight the impact of the matrix on induction time and gas storage capacity, suggesting that the environment plays a significant role in hydrate formation processes ifremer.fr. The "memory effect" of water, where residual hydrate cages can act as nucleation sites during recrystallization, also presents an interesting area for future exploration in controlling hydrate formation and dissociation tamu.edu.

Bridging Fundamental Understanding to Targeted Material Properties and Performance

A key future direction involves establishing clear links between the fundamental structural and chemical properties of pentadecahydrates and their potential macroscopic material properties and performance in various applications. This requires a deeper understanding of how the arrangement of water molecules and the guest compound within the hydrate structure influence properties such as mechanical strength, thermal conductivity, and stability.

Research on other hydrate systems, such as calcium silicate (B1173343) hydrate (C-S-H), a key binding phase in concrete, demonstrates the importance of understanding multiscale mechanical properties from the molecular to the macro level semanticscholar.org. Studies using techniques like high-pressure X-ray diffraction and nuclear magnetic resonance spectroscopy are correlating the nanostructure of C-A-S-H with its nanomechanical properties nsf.gov. Similar approaches could be applied to pentadecahydrates to understand how their unique structures affect their bulk properties.

Investigating the mechanical properties of hydrates under pressure is crucial for potential applications like hydrogen storage, where understanding bulk moduli and compressibility is essential nih.gov. Atomistic calculations and simulations, such as Density Functional Theory (DFT), can provide insights into the relationship between hydrate structure, composition, and mechanical properties nih.govmdpi.com. These computational approaches, combined with experimental studies, can help predict and tailor the properties of pentadecahydrates for specific uses.

For example, if a this compound exhibits specific thermal properties, future research could focus on stabilizing this hydrate phase for thermal energy storage applications. Understanding the crystallization and growth of hydrate crystals, including the influence of additives and the formation environment, is vital for controlling the morphology and properties of the resulting material mdpi.com.

Q & A

Q. What are the standard protocols for synthesizing chromium(III) sulfate pentadecahydrate, and how can hydration state be controlled during synthesis?

Chromium(III) sulfate this compound is typically synthesized by dissolving chromium(III) oxide in sulfuric acid under controlled temperature (90–100°C) and evaporating the solution to crystallize the hydrate. Precise control of water content and cooling rates is critical to avoid forming alternative hydrates (e.g., octadecahydrate). Post-synthesis, techniques like thermogravimetric analysis (TGA) should validate the hydration state by measuring mass loss upon heating to 100–150°C .

Q. What analytical techniques are essential for characterizing the purity and structural integrity of chromium(III) sulfate this compound?

Key methods include:

  • X-ray crystallography : Resolves crystal structure and confirms the this compound form by identifying water molecule coordination (e.g., comparing to reference data like CSD refcode BOYFOK04) .
  • Inductively Coupled Plasma (ICP) spectroscopy : Quantifies chromium and sulfate ion ratios.
  • FTIR spectroscopy : Detects sulfate group vibrations (e.g., ν3(SO₄²⁻) at ~1100 cm⁻¹) and water O–H stretches .

Q. How does solubility in water and alcohols impact experimental design for applications like tanning or electroplating?

The this compound is water-soluble (1.86 g/cm³ density) but insoluble in alcohols, unlike the octadecahydrate. Researchers must pre-dissolve the compound in water for solutions requiring alcohol mixtures. Solubility discrepancies across studies often arise from impurities or incomplete hydration; thus, pre-screening via gravimetric analysis is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition profiles of chromium(III) sulfate hydrates?

Thermal stability data vary due to differences in experimental conditions (e.g., heating rate, atmospheric humidity). To standardize results:

  • Conduct TGA in an inert atmosphere (N₂/Ar) with controlled humidity.
  • Compare mass loss steps: this compound loses 15 H₂O molecules in two stages (40–100°C and 100–150°C), while anhydrous Cr₂(SO₄)₃ decomposes above 700°C .

Q. What experimental strategies minimize batch-to-batch variability in synthetic chromium(III) sulfate this compound for sensitive bioassays?

Batch variability in hydration state, salt content, or impurities can be mitigated by:

  • Strict stoichiometric control : Use anhydrous Cr₂(SO₄)₃ as a precursor.
  • Post-synthesis QC : Request peptide-content-like analyses (e.g., Karl Fischer titration for water content, ICP for metal impurities) .

Q. How does the coordination geometry of chromium(III) in this compound influence its reactivity as a mordant in dyeing processes?

The octahedral coordination of Cr³⁺ with sulfate and water ligands determines its ability to form stable complexes with organic dyes. X-ray absorption spectroscopy (XAS) can map Cr³⁺ ligand environments, while kinetic studies under varying pH/temperature conditions reveal optimal mordant activity .

Methodological Guidance

Q. Designing a study to assess the stability of chromium(III) sulfate this compound under varying humidity: What parameters must be controlled?

  • Environmental chambers : Maintain specific relative humidity (RH) levels (e.g., 30–90% RH).
  • Time-resolved XRD : Monitor structural changes (e.g., conversion to lower hydrates).
  • Mass stability : Track weight changes hourly to identify deliquescence or efflorescence thresholds .

Q. How should researchers handle discrepancies between computational models and experimental data for this compound’s density?

Density discrepancies (e.g., 1.86 g/cm³ in experiments vs. higher computational values) often stem from lattice defects or incomplete hydration. Validate models using high-purity samples and refine force fields in molecular dynamics simulations to include water molecule dynamics .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in physicochemical properties?

Use multivariate analysis (e.g., PCA) to correlate variables like hydration state, solubility, and impurity levels. Report confidence intervals for critical parameters (e.g., ±0.05 g/cm³ for density) to aid reproducibility .

Q. How can researchers ensure reproducibility in kinetic studies of this compound’s reactions with organic substrates?

  • Standardize substrate purity (e.g., HPLC-grade reagents).
  • Use controlled-temperature reactors with real-time UV-Vis monitoring.
  • Publish raw kinetic data (time vs. absorbance) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.